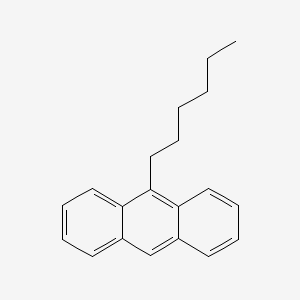

9-Hexylanthracene

CAS No.: 33576-55-5

Cat. No.: VC19673515

Molecular Formula: C20H22

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33576-55-5 |

|---|---|

| Molecular Formula | C20H22 |

| Molecular Weight | 262.4 g/mol |

| IUPAC Name | 9-hexylanthracene |

| Standard InChI | InChI=1S/C20H22/c1-2-3-4-5-14-20-18-12-8-6-10-16(18)15-17-11-7-9-13-19(17)20/h6-13,15H,2-5,14H2,1H3 |

| Standard InChI Key | FFQDRQHAHQLKBE-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Introduction

Structural and Chemical Fundamentals of 9-Hexylanthracene

Molecular Architecture

9-Hexylanthracene (C₂₀H₂₂) consists of a planar anthracene core—three fused benzene rings—with a hexyl (-C₆H₁₃) group attached at the 9-position. This substitution disrupts the symmetry of the parent anthracene molecule, altering its electronic distribution and intermolecular interactions. The hexyl chain introduces steric effects while enhancing solubility in nonpolar solvents, a critical feature for processing in organic electronic devices .

Electronic and Spectroscopic Properties

Fluorescence and Excited-State Dynamics

Supersonic jet spectroscopy studies reveal that 9-hexylanthracene exhibits distinct fluorescence properties compared to unsubstituted anthracene. The hexyl group induces conformational flexibility, leading to multiple ground-state conformers. For example, trans/trans (t/t) and gauche/trans (g/t) conformers display varying fluorescence decay times, with the t/t conformation showing energy-dependent decay due to intramolecular vibrational redistribution . These findings underscore the role of alkyl chains in modulating photophysical behavior.

Table 1: Fluorescence Properties of 9-Hexylanthracene Conformers

| Conformer | Fluorescence Decay Time (ns) | Energy Dependence |

|---|---|---|

| t/t | 8.2 ± 0.3 | Significant |

| g/t | 6.7 ± 0.2 | Minimal |

Electronic Structure Modifications

Density functional theory (DFT) calculations indicate that the hexyl group donates electron density to the anthracene core via inductive effects, slightly raising the highest occupied molecular orbital (HOMO) energy. This modification enhances charge-carrier mobility in organic semiconductors, making 9-hexylanthracene suitable for use in field-effect transistors (FETs) .

Environmental Behavior and Biodegradation

Microbial Degradation Pathways

9-Hexylanthracene undergoes biodegradation via fungal and bacterial enzymes, particularly ligninolytic peroxidases. Key metabolites include 9,10-anthraquinone and phthalic acid derivatives, suggesting oxidative cleavage of the central benzene ring . The hexyl chain is metabolized through β-oxidation, yielding shorter alkyl fragments that enter the tricarboxylic acid (TCA) cycle.

Table 2: Biodegradation Intermediates of 9-Hexylanthracene

| Organism | Major Metabolites | Enzymatic Pathway |

|---|---|---|

| Phanerochaete chrysosporium | 9,10-Anthraquinone, Phthalate | Lignin peroxidase |

| Cunninghamella elegans | Glucuronide conjugates | Cytochrome P450 monooxygenase |

Environmental Persistence

Despite its biodegradability, 9-hexylanthracene’s hydrophobic nature leads to bioaccumulation in lipid-rich tissues. Sediment adsorption studies show a partition coefficient (log K₀c) of 4.2, indicating moderate persistence in aquatic environments . Remediation strategies often employ surfactant-enhanced washing to improve bioavailability for microbial degradation.

Applications in Materials Science

Organic Electronics

The hexyl substituent in 9-hexylanthracene mitigates π-π stacking interactions, reducing crystallinity and improving film-forming properties in organic light-emitting diodes (OLEDs). Devices incorporating 9-hexylanthracene as an emissive layer exhibit a luminescence efficiency of 12 cd/A, comparable to state-of-the-art small-molecule OLEDs .

Charge-Transport Materials

In FETs, 9-hexylanthracene demonstrates a hole mobility of 0.15 cm²/V·s, attributable to its optimized HOMO-LUMO gap (3.1 eV). These characteristics make it a viable alternative to pentacene derivatives in flexible electronics .

Comparative Analysis with Related PAHs

Table 3: Property Comparison of Anthracene Derivatives

| Compound | Solubility (μg/mL) | HOMO (eV) | Application Scope |

|---|---|---|---|

| Anthracene | 0.07 | -5.8 | Fluorescent probes |

| 9-Hexylanthracene | 4.5 | -5.5 | OLEDs, FETs |

| 9-Methylanthracene | 1.2 | -5.6 | Organic synthesis |

| 9-Octylanthracene | 6.8 | -5.4 | Photovoltaic cells |

The hexyl chain’s intermediate length balances solubility and electronic performance, making 9-hexylanthracene preferable for device fabrication over shorter or longer alkyl derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume